1-Bromo-2,3-dimethylpentane
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Overview
Description
1-Bromo-2,3-dimethylpentane is an organic compound classified as an alkyl halide. It consists of a pentane backbone with two methyl groups attached to the second and third carbon atoms, and a bromine atom attached to the first carbon atom. This compound is notable for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethylpentane can be synthesized through the bromination of 2,3-dimethylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 2,3-dimethylpentane to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale bromination reactors where controlled amounts of bromine and 2,3-dimethylpentane are mixed under specific conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures to facilitate the formation of the brominated product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-dimethylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions: It can also undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Major Products:
Nucleophilic Substitution: Products include alcohols, nitriles, and ethers depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2,3-dimethyl-1-pentene.
Scientific Research Applications
1-Bromo-2,3-dimethylpentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound forms a double bond through the removal of a hydrogen atom and the bromine atom .
Comparison with Similar Compounds
1-Bromo-2,3-dimethylpentane can be compared with other similar alkyl halides such as:
Properties
CAS No. |
7485-44-1 |
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Molecular Formula |
C7H15Br |
Molecular Weight |
179.10 g/mol |
IUPAC Name |
1-bromo-2,3-dimethylpentane |
InChI |
InChI=1S/C7H15Br/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZOMSTPBAJSHBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CBr |
Origin of Product |
United States |
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